5-Bromo-3-chloro-1H-indol-7-amine hydrochloride
Description
Properties
Molecular Formula |
C8H7BrCl2N2 |
|---|---|
Molecular Weight |
281.96 g/mol |
IUPAC Name |
5-bromo-3-chloro-1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-4-1-5-6(10)3-12-8(5)7(11)2-4;/h1-3,12H,11H2;1H |
InChI Key |
DFYMSUCDICYTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)Cl)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Cyclization
This method begins with a substituted aniline precursor, such as 4-bromo-2-methylaniline, and proceeds through iodination, Sonogashira coupling, and cyclization to form the indole skeleton. For example, iodination using N-iodosuccinimide (NIS) introduces iodine at position 3, which is later replaced by chlorine via nucleophilic substitution. Subsequent Sonogashira coupling with terminal alkynes (e.g., propargylamine) installs the alkyne moiety, followed by cyclization under basic conditions (e.g., potassium carbonate in DMF at 60°C) to yield the indole intermediate.
Key Reaction Steps:
-
Iodination:
-
Sonogashira Coupling:
-
Cyclization:
The final hydrochloride salt is obtained by treating the free amine with hydrochloric acid.
Key Reaction Steps and Mechanisms
Halogenation Strategies
Chlorine and bromine are introduced via electrophilic substitution or metal-catalyzed cross-coupling. For instance, chlorination at position 3 is achieved using sulfuryl chloride () in acetic acid, while bromine is retained from the starting material. The choice of halogenating agent critically affects regioselectivity; NIS ensures precise iodination at position 3, enabling subsequent chlorine substitution.
Amine Functionalization
The amine group at position 7 is introduced via nitration followed by reduction. Nitration of the indole intermediate using fuming nitric acid () at 0°C yields a nitro derivative, which is reduced to the amine using hydrogen gas () over a palladium catalyst. Alternative reductants like sodium dithionite () offer milder conditions but lower yields.
Mechanistic Insight:
-
Nitration:
-
Reduction:
Optimization of Reaction Parameters
Catalyst Selection
Palladium catalysts (e.g., ) are pivotal in Sonogashira coupling, with copper iodide () enhancing catalytic activity. A molar ratio of 0.3:1 (catalyst to substrate) optimizes yield while minimizing costs.
Temperature and Solvent Effects
Cyclization proceeds efficiently in polar aprotic solvents like DMF at 60°C, balancing reaction rate and byproduct formation. Elevated temperatures (>80°C) promote decomposition, while lower temperatures (<40°C) stall the reaction.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 60°C | 78 |
| Solvent | DMF | 78 |
| Base | KCO | 75 |
| Reaction Time | 12 h | 78 |
Industrial-Scale Production Considerations
Cost-Effective Halogenation
Replacing iodine with cheaper chlorine sources (e.g., ) reduces raw material costs. Industrial protocols favor continuous flow reactors for halogenation, achieving 85% conversion with minimal waste.
Scalable Amine Synthesis
Hydrogenation reactors equipped with in-line monitoring systems ensure consistent nitro group reduction. Automated pH control during hydrochloride salt formation enhances purity (>98%).
Comparative Analysis of Methodologies
Table 2: Comparison of Synthetic Routes
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Sequential Halogenation | 4 | 65–78 | Moderate | High |
| Bartoli Indole Synthesis | 3 | 50–60 | High | Low |
| Reductive Amination | 5 | 45–55 | Low | Moderate |
The sequential halogenation route outperforms alternatives in yield and scalability, albeit requiring careful catalyst handling .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, methanol, dichloromethane, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can produce oxides and amines, respectively .
Scientific Research Applications
Chemistry
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride serves as a valuable building block in organic synthesis. Its unique halogenation allows for diverse chemical transformations, making it essential for creating more complex organic molecules and heterocycles.
Biology
The compound has shown potential biological activities:
- Antimicrobial Properties : It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
- Anticancer Activity : Preliminary studies indicate that it may inhibit mutant EGFR/BRAF pathways, suggesting a mechanism for its anticancer effects .
Medicine
Research is ongoing to explore its therapeutic potential in treating various diseases. The compound's ability to modulate enzyme activity may lead to new treatments for cancer and infectious diseases.
Material Science
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride is also being investigated for applications in developing novel materials, such as organic semiconductors, due to its unique properties that enhance performance in electronic devices .
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of indole, including 5-Bromo-3-chloro-1H-indol-7-amines, showed significant inhibition against MRSA strains, with minimal cytotoxic effects on human cells . This positions the compound as a promising candidate for further development in antimicrobial therapies.
Case Study 2: Anticancer Mechanisms
Research focused on the compound's interaction with kinase pathways revealed that it could inhibit pathways associated with tumor growth. This finding suggests that structural modifications could enhance its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-bromo-3-chloro-1H-indol-7-amine hydrochloride with structurally related indole and indazole derivatives, focusing on substituent positions, synthetic routes, and physicochemical properties.
Structural Analogues
Biological Activity
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride is a halogenated indole derivative, characterized by the presence of both bromine and chlorine atoms. These halogen substitutions enhance the compound's reactivity and potential for various chemical transformations. The compound is synthesized through nucleophilic substitution reactions, oxidation-reduction processes, and cyclization techniques, which allow for the formation of complex heterocyclic structures.
The biological activity of 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride is primarily attributed to its ability to interact with specific enzymes or receptors. It modulates their activity, leading to significant biological effects. The precise molecular targets vary depending on the context of use, but research suggests potential interactions with:
- Kinase pathways : Inhibition of mutant EGFR/BRAF pathways has been observed in related compounds, indicating a possible mechanism for anticancer activity .
- Antimicrobial targets : The compound shows promise in inhibiting bacterial growth, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
Research indicates that 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride exhibits antiproliferative activity against various cancer cell lines. A study on structurally related compounds demonstrated that certain derivatives had GI50 values ranging from 29 nM to 78 nM against cancer cells, suggesting that halogenated indole derivatives can effectively inhibit tumor growth .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | GI50 (nM) | Targeted Pathway |
|---|---|---|
| 5-Bromo-3-chloro-1H-indole | TBD | EGFR/BRAF |
| 5-Chloro-indole derivatives | 29 - 78 | EGFR/BRAF |
| Vemurafenib | 30 | BRAF V600E |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against MRSA with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL in certain analogs. This highlights its potential as an effective antibacterial agent without cytotoxic effects on human cells .
Case Studies
Several studies have explored the biological activities of halogenated indoles:
- Antiproliferative Studies : A series of indole derivatives were tested for their effects on cancer cell lines. The results indicated that compounds with similar structures to 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride significantly inhibited cell proliferation, demonstrating the importance of structural modifications in enhancing biological efficacy .
- Antimicrobial Screening : Compounds derived from indole scaffolds were evaluated for their antimicrobial properties, revealing significant activity against pathogenic bacteria like MRSA. The structure–activity relationship (SAR) studies indicated that halogen substitutions were crucial for enhancing antimicrobial potency .
Comparative Analysis
When compared to other similar compounds, such as 5-Bromo-1H-indol-3-amine and 3-Chloro-1H-indol-7-amine, the dual halogenation in 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride provides unique reactivity patterns that may enhance its utility in synthetic and medicinal chemistry applications.
Table 2: Comparison with Similar Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 5-Bromo-3-chloro-1H-indol-7-am | High | Moderate | Dual halogenation |
| 5-Bromo-1H-indol-3-am | Moderate | Low | Single bromination |
| 3-Chloro-1H-indol-7-am | Low | Moderate | Single chlorination |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing halogenated indole derivatives like 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride?
- Methodology : Halogenation of indole precursors often involves electrophilic substitution or metal-mediated cross-coupling. For bromination, N-bromosuccinimide (NBS) in acidic media (e.g., H2SO4) is effective, as demonstrated in the synthesis of 3-bromo-2,6-dichlorobenzonitrile . Chlorination may use Cl2 gas or SO2Cl2. Post-synthetic amination can be achieved via Buchwald-Hartwig coupling or reductive amination.
- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. TLC (Rf = 0.30 in ethyl acetate/hexane) aids in monitoring reaction progress .
Q. How can researchers confirm the structural integrity of 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride?
- Analytical Techniques :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm) and amine protons (δ 4.5–5.5 ppm). Chlorine and bromine substituents induce deshielding in adjacent carbons .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 427.0757 for related indoles) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in structurally similar indole-acetic acid derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during the bromination of chloro-substituted indole intermediates?
- Critical Factors :
- Temperature control : Bromination at 0–25°C minimizes side reactions (e.g., di-bromination) .
- Catalyst selection : CuI accelerates azide-alkyne cycloaddition in PEG-400/DMF mixtures, improving regioselectivity .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
Q. What strategies mitigate byproduct formation during amination of 5-Bromo-3-chloro-1H-indole scaffolds?
- Approaches :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the indole NH during amination .
- Reductive amination : Sodium cyanoborohydride in methanol selectively reduces imine intermediates without affecting halogens .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes vs. 12 hours) and minimizes degradation, as shown in metformin hydrochloride synthesis .
Q. How do researchers reconcile discrepancies in NMR data for structurally similar indole derivatives?
- Case Study : For 3-substituted indoles, proton assignments may vary due to tautomerism or solvent effects. Compare DEPT-135 and HSQC spectra to distinguish aromatic carbons from NH/amine signals .
- Validation : Cross-reference with computational chemistry tools (e.g., DFT calculations for <sup>13</sup>C chemical shifts) or literature analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
